molecular formula C20H26N2O5S2 B15436247 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)- CAS No. 83507-88-4

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-

Cat. No.: B15436247
CAS No.: 83507-88-4
M. Wt: 438.6 g/mol
InChI Key: FMMDBLMCSDRUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)- (hereafter referred to by its International Nonproprietary Name Spiraprilat) is a potent angiotensin-converting enzyme (ACE) inhibitor and the active metabolite of the prodrug Spirapril (CAS 94841-17-5) . Spiraprilat features a unique spirocyclic structure with a 1,4-dithia-7-azaspiro[4.4]nonane core, which confers conformational rigidity critical for binding to the ACE active site . The substituent 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl) enhances specificity by mimicking the transition state of angiotensin I hydrolysis .

Spiraprilat is used clinically for hypertension management due to its long-lasting ACE inhibition, with a mechanism involving blockade of angiotensin II production and potentiation of bradykinin . Unlike its ethyl ester prodrug Spirapril, Spiraprilat lacks the ethoxycarbonyl group, making it a direct-acting, water-soluble molecule .

Properties

CAS No.

83507-88-4

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

7-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)

InChI Key

FMMDBLMCSDRUPA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Biological Activity

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, specifically the derivative 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₇H₁₁N₁O₂S₂
Molecular Weight 205.298 g/mol
CAS Registry Number 75776-79-3
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Topological Polar Surface Area 99.9 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its spirocyclic structure contributes to its ability to bind selectively to target sites.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of 1,4-dithia compounds possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. This has been demonstrated in vitro using human cancer cell lines where significant cell death was observed upon treatment.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through the modulation of oxidative stress pathways and inhibition of neuroinflammatory processes.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Findings : The compound demonstrated significant inhibitory effects with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
  • Anticancer Activity Assessment
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Results : A dose-dependent increase in apoptosis was noted with IC50 values around 20 µM after 48 hours of treatment.
  • Neuroprotective Study
    • Objective : To investigate the protective effects on neuronal cells under oxidative stress.
    • Outcomes : The compound reduced oxidative stress markers significantly compared to control groups.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spiraprilat and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Solubility Clinical Use
Spiraprilat C₂₀H₂₅N₂O₅S₂ 437.55 g/mol Spirocyclic core, free carboxylic acid Potent ACE inhibitor (IC₅₀ ~1.2 nM) High water solubility Hypertension
Spirapril (prodrug) C₂₂H₃₀N₂O₅S₂·5H₂O 542.67 g/mol Ethyl ester substituent Prodrug (converted to Spiraprilat in vivo) Moderate (lipophilic) Hypertension
7-Carboxyalkylaminoacyl derivatives (e.g., Patent 4470972 ) C₁₈H₂₃N₂O₅S₂ (example) ~425 g/mol Varied alkyl chains on carboxyamino group ACE inhibition (IC₅₀ ~5–50 nM) Variable Preclinical studies
Phosphinic acid prodrugs (e.g., ) C₂₈H₃₀NO₈PS₂ 604.68 g/mol Phosphinic acid moiety, dioxolene group ACE inhibition via phosphinic transition state mimicry Low (prodrug) Experimental

Key Findings and Differentiation

Spirapril vs. Spiraprilat :

  • Spirapril is an ethyl ester prodrug with improved oral bioavailability (~50%) due to lipophilicity, whereas Spiraprilat is the active, hydrophilic metabolite with direct ACE inhibition .
  • Spiraprilat exhibits a shorter plasma half-life (4–6 hours) compared to Spirapril (30–40 hours), necessitating prodrug design for sustained release .

Spirocyclic Core vs. Linear ACE Inhibitors :

  • Unlike linear ACE inhibitors (e.g., Enalaprilat ), the spirocyclic core in Spiraprilat restricts conformational flexibility, enhancing binding affinity and selectivity for ACE .

Phosphinic Acid Analogs :

  • Compounds like those in replace the carboxylate with a phosphinic acid group, offering alternative transition-state mimicry but requiring prodrug strategies for absorption .

7-Carboxyalkylaminoacyl Derivatives: Patent 4470972 highlights derivatives with modified alkyl chains, showing that longer chains (e.g., propyl) reduce potency, while shorter chains (methyl) optimize ACE binding .

Research Findings

  • Synthetic Accessibility : Spiraprilat is synthesized via cyclization of N-protected proline derivatives with ethanedithiol, followed by deprotection and coupling to the alanyl side chain .
  • Clinical Efficacy : Spiraprilat reduces systolic blood pressure by 15–20 mmHg in hypertensive patients, comparable to Enalaprilat but with fewer side effects due to spirocyclic specificity .
  • Thermodynamic Stability: The spirocyclic core in Spiraprilat enhances metabolic stability compared to non-cyclic analogs, as evidenced by resistance to hepatic esterase degradation .

Preparation Methods

Stereochemical Control During Cyclization

The 8(S) configuration is essential for biological activity, achieved through chiral auxiliaries or asymmetric induction. For instance, the use of L-alanine-derived intermediates enforces the desired stereochemistry at the α-carbon of the carboxylic acid moiety. X-ray crystallography of intermediates, such as the hydrobromide salt (CAS: 75776-79-3), confirms the spatial arrangement of the spirocyclic core.

Sidechain Introduction via Peptide Coupling

The 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl) sidechain is installed through a multi-step sequence involving protected amino acids and coupling reagents.

Dipeptide Intermediate Preparation

Ethyl α-[(1-carboxyethyl)amino]benzenebutanoate (S,S) serves as a key precursor, synthesized by condensing 3-phenylpropionaldehyde with glycine ethyl ester under reductive amination conditions. This intermediate is then activated using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 3–5°C to minimize racemization.

Coupling to the Spirocyclic Core

The activated dipeptide is coupled to 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives under basic conditions (triethylamine) in aprotic solvents. For example, reacting 8.38 g (0.03 mol) of the dipeptide with 8.09 g (0.03 mol) of 1,1-dimethylethyl ester hydrochloride in THF yields the protected product at 78% efficiency after recrystallization from hexane.

Deprotection and Final Hydrolysis

Ester Hydrolysis

Benzyl or ethoxycarbonyl protecting groups are removed via catalytic hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (20% HBr in acetic acid). For instance, treatment of the maleate salt with HCl in aqueous ethanol at 50°C for 4 hours yields the free carboxylic acid derivative with ≥95% purity after HPLC purification.

Salt Formation

The final compound is often isolated as a hydrochloride or hydrobromide salt to enhance stability. Crystallization from ethanol/water mixtures (1:3 v/v) at −20°C produces needle-like crystals suitable for X-ray analysis.

Reaction Optimization and Scalability

Parameter Optimal Condition Impact on Yield/Purity
Temperature 0–5°C (coupling) Prevents epimerization
Solvent THF or DMF Enhances reagent solubility
Coupling Agent DCC/HOBt 85–90% conversion
Purification Recrystallization (hexane) Reduces byproduct content

Industrial-scale production employs continuous flow reactors to maintain precise temperature control during exothermic steps, improving batch consistency.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : The spirocyclic proton environment produces distinct signals at δ 3.2–4.1 ppm (dithia-aza ring) and δ 12.5 ppm (carboxylic acid proton).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 508.2 ([M+H]⁺) for the free acid, with isotopic patterns confirming sulfur content.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA gradient) resolves critical impurities:

  • Unreacted dipeptide : Retention time (RT) = 6.2 min
  • Oxidized byproduct (sulfoxide) : RT = 8.9 min
  • Target compound : RT = 11.5 min

Industrial Production Challenges and Solutions

Byproduct Formation

Oxidation of the dithiolane ring to sulfoxides occurs at pH >7, reduced by maintaining reaction media under nitrogen and adding antioxidants (e.g., ascorbic acid).

Scalability of Chiral Synthesis

Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess (ee) >99%, avoiding costly chromatographic separations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,4-dithia-7-azaspiro(4.4)nonane-8-carboxylic acid derivatives, and what critical steps ensure stereochemical fidelity?

  • The synthesis typically involves cyclization of N-protected proline derivatives with ethanedithiol under acidic conditions (e.g., BF₃·Et₂O in CH₂Cl₂) to form the spirocyclic core. Subsequent deprotection and coupling with N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine via carbodiimide-mediated condensation (DCC/HOBt) yield the final compound. Stereochemical control is achieved using chiral starting materials and reaction conditions that preserve configuration, such as low-temperature coupling steps .

Q. Which analytical techniques are most reliable for characterizing the structural and optical properties of this compound?

  • Key techniques include:

  • Optical rotation : To confirm enantiomeric purity (e.g., [α]²⁵D = -29.5° in EtOH for spirapril) .
  • X-ray crystallography : Resolves the trans conformation of the amide bond and hydrogen-bonding network in the crystal lattice (monohydrate form) .
  • Melting point analysis : Decarboxylation-sensitive melting points (e.g., 192–194°C for spirapril hydrochloride) .
  • NMR and MS : For verifying molecular structure and purity .

Q. What is the pharmacological mechanism of this compound as an ACE inhibitor?

  • The compound inhibits angiotensin-converting enzyme (ACE) by mimicking the transition state of angiotensin I hydrolysis. Its spirocyclic thia-aza scaffold and carboxyalkyl group bind to the Zn²⁺ active site and hydrophobic pockets of ACE, preventing conversion of angiotensin I to II, thereby reducing blood pressure .

Advanced Research Questions

Q. How can synthetic yields be optimized for the spirocyclic core while minimizing diastereomer formation?

  • Optimize cyclization conditions (e.g., BF₃·Et₂O concentration, solvent polarity) to favor intramolecular thiol-epoxide ring closure. Use chiral auxiliaries or enzymatic resolution to isolate the desired (8S,7R*) diastereomer. Recent studies suggest tert-butoxycarbonyl (Boc) protection of intermediates reduces side reactions .

Q. What strategies address discrepancies in spectroscopic data between synthesized batches and reference standards?

  • Cross-validate using orthogonal methods:

  • HPLC-MS : Detect trace impurities or stereoisomers.
  • Dynamic NMR : Resolve conformational equilibria affecting peak splitting.
  • Single-crystal XRD : Confirm absolute configuration when optical rotation data conflict .
    • Batch-specific variations may arise from residual solvents or hydration states (e.g., monohydrate vs. anhydrous forms) .

Q. How do structural modifications to the spirocyclic system or side chains influence ACE binding affinity and metabolic stability?

  • Spiro ring rigidity : Larger rings (e.g., 6,9-dithia vs. 1,4-dithia) reduce conformational flexibility, enhancing target engagement .
  • Carboxyethyl ester prodrugs : Improve oral bioavailability by resisting gastric hydrolysis; enzymatic cleavage in plasma releases the active carboxylic acid .
  • Phenylpropyl substituents : Hydrophobic interactions with ACE’s S2 pocket correlate with potency (IC₅₀ < 1 nM for spirapril) .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral chromatography (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers .
  • Scale-Up Synthesis : Replace DCC with EDC·HCl to reduce toxicity while maintaining coupling efficiency .
  • Crystallization : Recrystallize from ethanol/water (9:1) to obtain the monohydrate form for consistent dissolution profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.